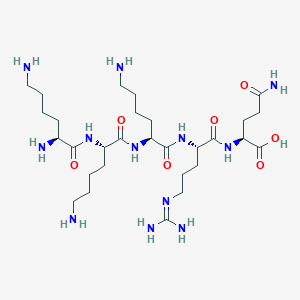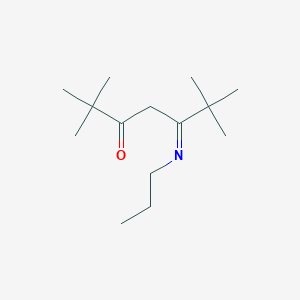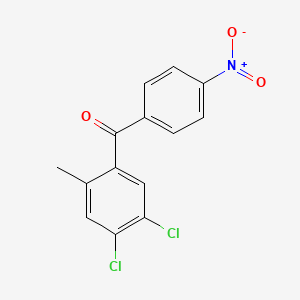
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- is a chemical compound with significant interest in various scientific fields This compound is characterized by the presence of two aromatic rings, one substituted with dichloro and methyl groups, and the other with a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- typically involves the reaction of 4,5-dichloro-2-methylbenzoyl chloride with 4-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methanone, (4-nitrophenyl)phenyl-: Similar structure but lacks the dichloro and methyl substitutions.
Methanone, bis(4-chlorophenyl)-: Contains two chlorophenyl groups instead of dichloro and nitrophenyl groups.
Uniqueness
Methanone, (4,5-dichloro-2-methylphenyl)(4-nitrophenyl)- is unique due to the presence of both dichloro and nitro groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
280744-28-7 |
|---|---|
Fórmula molecular |
C14H9Cl2NO3 |
Peso molecular |
310.1 g/mol |
Nombre IUPAC |
(4,5-dichloro-2-methylphenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C14H9Cl2NO3/c1-8-6-12(15)13(16)7-11(8)14(18)9-2-4-10(5-3-9)17(19)20/h2-7H,1H3 |
Clave InChI |
DRXVFURMPODJFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)
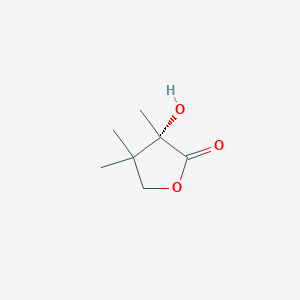
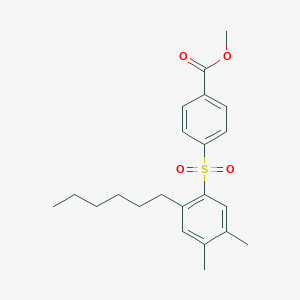
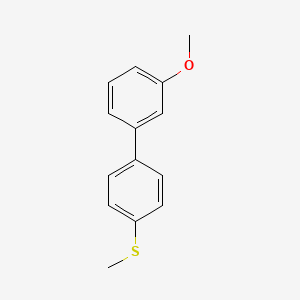
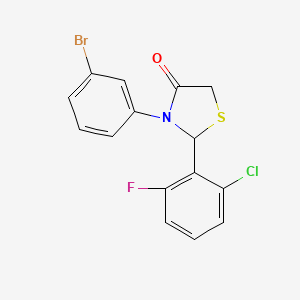
![2-[(Prop-2-en-1-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582566.png)

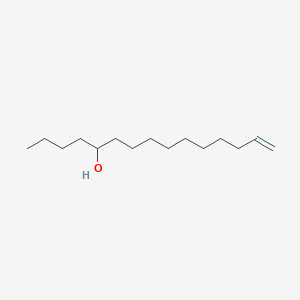
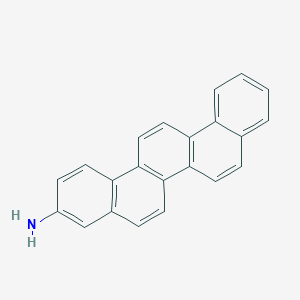
![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)
